![molecular formula C14H17Cl2N5O4S B2613968 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2613968.png)
2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride
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Overview
Description
This compound is a structurally complex molecule featuring an isoquinoline core substituted with a 4-chloro group, a diaminomethylideneamino (guanidine) moiety at position 1, and a sulfonylamino-linked 2-methylpropanoic acid group at position 6. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmaceutical applications.
Preparation Methods
The synthesis of UK-371804 hydrochloride involves multiple steps, starting with the preparation of the core structure, which includes the isoquinoline and sulfonyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
UK-371804 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
UK-371804 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of urokinase-type plasminogen activator.
Biology: It is used to investigate the role of urokinase-type plasminogen activator in various biological processes, including cell migration and tissue remodeling.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where urokinase-type plasminogen activator is implicated in tumor invasion and metastasis.
Industry: It is used in the development of new drugs and therapeutic agents targeting urokinase-type plasminogen activator
Mechanism of Action
UK-371804 hydrochloride exerts its effects by binding to the active site of urokinase-type plasminogen activator, thereby preventing the conversion of plasminogen to plasmin. This inhibition blocks the downstream activation of proteolytic enzymes involved in the degradation of the extracellular matrix, which is crucial for processes such as cell migration and tissue remodeling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Functional Groups
The compound’s uniqueness lies in its combination of isoquinoline, guanidine, and sulfonamide-propanoic acid motifs. Below is a comparative analysis with analogous compounds from literature:
Key Observations :
- Isoquinoline vs. Dihydroisoquinoline: The target compound’s fully aromatic isoquinoline core may confer greater rigidity and binding affinity compared to the partially saturated dihydroisoquinoline in compounds .
- Guanidine vs.
- Sulfonamide Linkage : Unlike the triazole-based etaconazole, the sulfonamide group in the target compound may improve water solubility and metabolic stability .
Research Findings and Limitations
- Similarity-Based Virtual Screening : Studies emphasize that structural similarity metrics (e.g., MACCS fingerprints) may overestimate bioactivity for complex molecules like the target compound due to insufficient accounting for 3D conformation or metabolic pathways .
- Lack of Direct Data: No experimental IC₅₀, solubility, or toxicity data are available for the target compound, limiting conclusive comparisons. For example, cyclanilide’s efficacy as a plant regulator is well-documented, but the target compound’s hypothetical enzyme inhibition remains untested .
Biological Activity
The compound 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid; hydrochloride , also known as UK-371804 HCl, is a synthetic molecule recognized for its biological activity, particularly as an inhibitor of urokinase-type plasminogen activator (uPA). This activity has implications in various pathological conditions, including cancer metastasis and cardiovascular diseases.
Chemical Structure and Properties
- Molecular Formula : C14H16ClN5O4S
- Molecular Weight : 357.82 g/mol
- CAS Number : 256476-36-5
The structural formula includes a chloro-substituted isoquinoline moiety, which is critical for its biological interactions.
UK-371804 HCl functions primarily by inhibiting uPA, a serine protease that plays a significant role in the degradation of extracellular matrix components and is involved in tumor invasion and metastasis. By inhibiting uPA, this compound may reduce tumor cell migration and invasion, thus potentially limiting cancer progression.
Inhibition of Urokinase-Type Plasminogen Activator (uPA)
Research indicates that UK-371804 HCl is a potent and selective inhibitor of uPA. In vitro studies have demonstrated that it effectively reduces the activity of uPA in various cancer cell lines. The inhibition of uPA leads to decreased plasminogen activation, which is crucial for tumor cell migration.
Anti-Cancer Potential
Several studies have explored the anti-cancer properties of UK-371804 HCl:
- Case Study 1 : In a study involving breast cancer cell lines, treatment with UK-371804 HCl resulted in a significant reduction in cell migration and invasion, indicating its potential as an anti-metastatic agent.
- Case Study 2 : In colorectal cancer models, the compound demonstrated reduced tumor growth rates when administered alongside standard chemotherapy agents.
Safety and Toxicity
While UK-371804 HCl shows promise as a therapeutic agent, safety assessments are crucial:
- Acute Toxicity : The compound has been classified as harmful if swallowed and may cause serious eye damage.
- Reproductive Toxicity : There are indications that it may damage fertility or the unborn child, necessitating caution in reproductive health contexts.
Toxicity Parameter | Classification |
---|---|
Acute Toxicity | Harmful if swallowed (H302) |
Skin Sensitization | May cause allergic skin reaction (H317) |
Eye Damage | Causes serious eye damage (H318) |
Reproductive Toxicity | May damage fertility (H360) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as sulfonamide coupling between the isoquinoline core and the propanoic acid derivative. Key steps include:
- Chlorination : Introduce the chloro group at position 4 of the isoquinoline ring using POCl₃ or similar reagents .
- Guanidine formation : React with thiourea or cyanamide to generate the diaminomethyleneamino group .
- Sulfonylation : Couple the sulfonyl chloride intermediate with 2-methylpropanoic acid under basic conditions .
- Salt formation : Precipitate the hydrochloride salt using HCl in ethanol or ether .
Purity Validation : - HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against reference standards .
- Elemental Analysis : Confirm stoichiometry of C, H, N, S, and Cl .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Q. How should researchers characterize the hydrochloride salt form?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve crystal structure to confirm salt formation and hydrogen-bonding patterns .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and dehydration behavior .
- ¹H/¹³C NMR : Compare free base and salt spectra to identify protonation sites (e.g., shifts in amine or carboxylic acid signals) .
- Ion Chromatography : Quantify chloride content using a validated pharmacopeial method .
Q. What in vitro models are suitable for initial biological activity screening?
Methodological Answer:
- Cancer Cell Lines : Use standardized panels (e.g., NCI-60) with MTT assays to evaluate cytotoxicity. Include controls for hydrochloride salt interference (e.g., pH adjustments) .
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution, with MIC/MBC endpoints .
- Enzyme Inhibition : Screen against kinases or proteases (e.g., trypsin-like serine proteases) using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies, controlling for variables like solvent (DMSO vs. saline), cell passage number, and assay incubation times .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the chloro group with bromo or methyl) to isolate critical functional groups .
- Dose-Response Curves : Use Hill slope analysis to distinguish specific vs. nonspecific effects .
Q. What experimental designs are optimal for studying environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic Stability : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via LC-MS. Identify hydrolysis products (e.g., free sulfonamide or isoquinoline fragments) .
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents, analyzing photoproducts with high-resolution MS .
- Soil Microcosms : Evaluate biodegradation in soil samples (OECD 307 guidelines) with LC-MS/MS quantification .
Q. How can the compound’s mechanism of action be elucidated using advanced techniques?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding .
- CRISPR-Cas9 Knockout Screens : Validate putative targets (e.g., kinases) in isogenic cell lines .
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and binding pockets (e.g., ATP-binding sites) using Schrödinger Suite or GROMACS .
Q. Data Contradiction Analysis
Example Table: Discrepancies in Cytotoxicity Data
Study | Cell Line | IC₅₀ (µM) | Solvent | Assay Duration | Reference |
---|---|---|---|---|---|
A | MCF-7 | 12.3 | DMSO | 48 h | |
B | MCF-7 | 28.7 | Saline | 72 h | |
C | A549 | 9.8 | DMSO | 48 h |
Analysis : Variability in IC₅₀ values may arise from solvent choice (DMSO enhances permeability) or assay duration. Standardize protocols per OECD 423 guidelines .
Properties
IUPAC Name |
2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4S.ClH/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFETAFRGVODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.